1-(1-methyl-1H-benzotriazol-5-yl)-3-(3-nitrophenyl)urea
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Overview
Description
1-(1-methyl-1H-benzotriazol-5-yl)-3-(3-nitrophenyl)urea is a synthetic organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-benzotriazol-5-yl)-3-(3-nitrophenyl)urea typically involves the reaction of 1-methyl-1H-benzotriazole with 3-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-benzotriazol-5-yl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-benzotriazol-5-yl)-3-(3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of cellular pathways. The benzotriazole moiety can act as a ligand, binding to metal ions and influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-benzotriazol-5-yl)-3-phenylurea: Lacks the nitro group, resulting in different chemical properties.
1-(1H-benzotriazol-5-yl)-3-(3-nitrophenyl)urea: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
1-(1-methyl-1H-benzotriazol-5-yl)-3-(3-nitrophenyl)urea is unique due to the presence of both the methyl group on the benzotriazole moiety and the nitro group on the phenyl ring
Properties
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c1-19-13-6-5-10(8-12(13)17-18-19)16-14(21)15-9-3-2-4-11(7-9)20(22)23/h2-8H,1H3,(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLBEUXZIPEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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